荧光素二丙酸酯

描述

Fluorescein dipropionate (FDP) is a fluorescent dye that is widely used in a variety of scientific and medical applications. It is a water-soluble molecule that emits a bright yellow-green light when exposed to ultraviolet (UV) light. FDP has been used in a variety of applications, including in biomedical research, as a contrast agent in imaging studies, and as a marker for cell tracking. It is also used in the detection of bacteria and other microorganisms, as well as in the diagnosis of cancer.

科学研究应用

生物成像应用

荧光素二丙酸酯因其荧光特性而广泛应用于生物成像。 它能够检测生物物质,进行详细的细胞成像,跟踪体内生化反应,并监测疾病生物标志物,而不会损害生物样本 .

植物科学研究

在植物科学中,荧光素衍生物如荧光素二丙酸酯被用来研究植物维管束。 它们在监测木质部方面特别有用,木质部是植物中水运输的主要途径 .

荧光探针的设计与合成

该化合物在新型荧光探针的设计与合成中起着至关重要的作用。 研究人员旨在通过使用新材料和方法来提高性能和适用性,以扩展其应用 .

荧光蛋白衍生物的生物学应用

荧光素二丙酸酯衍生物用于开发荧光RNA适体和蛋白质聚集检测探针。 这些应用对于在分子水平上理解生物过程至关重要 .

生物医学应用荧光工具的开发 该化合物在为生物医学应用创建荧光探针和功能材料方面起着不可或缺的作用。 这些进展对于推进基于荧光的化学工具以用于基础研究和临床诊断至关重要 .

作用机制

Target of Action

Fluorescein dipropionate primarily targets the iris and retina in the field of ophthalmology . It is used as a diagnostic tool in angiography or angioscopy . The compound interacts with these targets to provide valuable diagnostic information about the health and function of the eye .

Mode of Action

Fluorescein dipropionate works by interacting with its targets and causing changes that can be observed and measured. Specifically, it is a phthalic indicator dye that appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . This color change is used as a diagnostic aid in corneal injuries and corneal trauma .

Biochemical Pathways

Fluorescein dipropionate affects the biochemical pathways related to the detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level . It is used as a fluorescent probe, facilitating the rapid detection of these substances and processes .

Pharmacokinetics

The pharmacokinetics of fluorescein dipropionate involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous injection, fluorescein is rapidly converted to fluorescein glucuronide (FG), a metabolite . Within 10 minutes, the concentration of unbound FG exceeds that of unbound fluorescein . The terminal half-lives of fluorescein and FG in the plasma ultrafiltrate are 23.5 and 264 minutes, respectively . These properties impact the bioavailability of the compound and its effectiveness as a diagnostic tool .

Result of Action

The result of the action of fluorescein dipropionate is the generation of a fluorescent signal that can be used for diagnostic purposes. The compound’s fluorescence can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas . This allows for the detection and diagnosis of various eye conditions, including corneal abrasions, corneal ulcers, and herpetic corneal infections .

Action Environment

The action of fluorescein dipropionate is influenced by environmental factors. Its spectral properties are dependent on the pH of the solution . In addition, its fluorescent intensity could reach the maximum in the physiological environment of pH range 6.8–7.4 . Therefore, the compound’s action, efficacy, and stability can be affected by changes in the pH of the environment .

属性

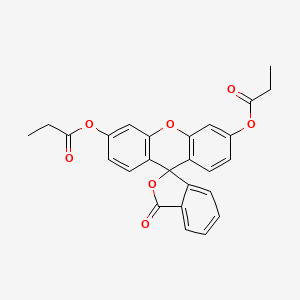

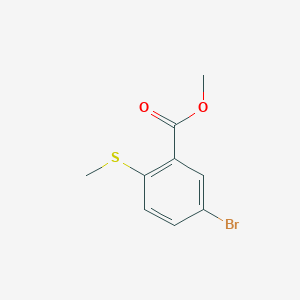

IUPAC Name |

(3-oxo-6'-propanoyloxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O7/c1-3-23(27)30-15-9-11-19-21(13-15)32-22-14-16(31-24(28)4-2)10-12-20(22)26(19)18-8-6-5-7-17(18)25(29)33-26/h5-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIABCNYUKDBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CC)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649960 | |

| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7276-28-0 | |

| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7276-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1604438.png)